molecular formula C21H23NO5 B13795144 6H-Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol, 5,8,13,13a-tetrahydro-10,11-dimethoxy-, cis- CAS No. 60734-44-3

6H-Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol, 5,8,13,13a-tetrahydro-10,11-dimethoxy-, cis-

Cat. No.: B13795144
CAS No.: 60734-44-3
M. Wt: 369.4 g/mol
InChI Key: LITCEGNIEIZOID-HRAATJIYSA-N
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Description

The compound 6H-Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol, 5,8,13,13a-tetrahydro-10,11-dimethoxy-, cis- (CAS 60734-44-3) is a cis-configured isoquinoline alkaloid derivative with the molecular formula C₂₁H₂₃NO₅ . Its structure features:

  • A methanol (-CH₂OH) substituent at position 12.
  • 10,11-Dimethoxy groups on the benzodioxolo ring.
  • A tetrahydroquinolizine core with a cis-fused ring system.

Properties

CAS No.

60734-44-3

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

[(1S,21S)-17,18-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15,17,19-hexaen-21-yl]methanol

InChI

InChI=1S/C21H23NO5/c1-24-17-6-13-9-22-4-3-12-5-19-20(27-11-26-19)8-15(12)21(22)16(10-23)14(13)7-18(17)25-2/h5-8,16,21,23H,3-4,9-11H2,1-2H3/t16-,21+/m0/s1

InChI Key

LITCEGNIEIZOID-HRAATJIYSA-N

Isomeric SMILES

COC1=C(C=C2[C@@H]([C@H]3C4=CC5=C(C=C4CCN3CC2=C1)OCO5)CO)OC

Canonical SMILES

COC1=C(C=C2C(C3C4=CC5=C(C=C4CCN3CC2=C1)OCO5)CO)OC

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Features

Property Description
Molecular Formula C21H23NO5
Molecular Weight 369.41 g/mol
CAS Number 60734-44-3
IUPAC Name 5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol, cis-
Synonyms 6H-Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine-13-methanol, 5,8,13,13a-tetrahydro-10,11-dimethoxy-, cis-
Structural Class Protoberberine alkaloid derivative

The compound contains a fused tetracyclic system with a benzodioxole moiety fused to a quinolizine ring system. The presence of methanol at position 13 and methoxy groups at positions 10 and 11 are characteristic features. The stereochemistry is cis at the 5,8,13,13a-tetrahydro positions.

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 6H-Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol, 5,8,13,13a-tetrahydro-10,11-dimethoxy-, cis- typically involves multi-step organic synthesis starting from simpler isoquinoline or protoberberine precursors. The key steps include:

  • Construction of the quinolizine core via cyclization reactions.
  • Introduction of the benzodioxole ring through methylenedioxy functionalization.
  • Selective methylation to install methoxy groups at the 10 and 11 positions.
  • Reduction steps to achieve the tetrahydro state and control stereochemistry (cis configuration).
  • Functionalization at position 13 to introduce the methanol substituent.

Specific Synthetic Routes

Cyclization and Ring Fusion
  • Starting from isoquinoline derivatives, cyclization with appropriate aldehydes or ketones under acidic or basic catalysis yields the fused quinolizine skeleton.
  • The benzodioxole ring is formed by methylenation of catechol groups, typically using reagents like dichloromethane or formaldehyde under acidic conditions.
Methoxylation
  • Selective methylation of hydroxyl groups at positions 10 and 11 is achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  • Protection-deprotection strategies may be employed to ensure regioselectivity.
Reduction and Stereochemical Control
  • Reduction of double bonds in the quinolizine core to achieve tetrahydro derivatives is performed using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reducing agents (e.g., sodium borohydride).
  • Control of stereochemistry (cis) is generally achieved by stereoselective reduction or by using chiral catalysts or auxiliaries.
Introduction of Methanol Group
  • The hydroxymethyl group at position 13 is introduced by nucleophilic substitution or reduction of corresponding aldehyde precursors.
  • For example, reduction of a 13-formyl intermediate using mild reducing agents like sodium borohydride yields the 13-methanol derivative.

Representative Synthesis from Literature

  • A protoberberine alkaloid such as berberine can be chemically modified by selective demethylation and subsequent methylation to install methoxy groups at 10 and 11 positions.
  • The benzodioxole ring is introduced by methylenation of catechol precursors.
  • Catalytic hydrogenation reduces the benzoquinolizinium salt to the tetrahydro form with cis stereochemistry.
  • Finally, reduction of the 13-aldehyde intermediate yields the 13-methanol compound.

Data Table: Summary of Preparation Steps and Reagents

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1. Formation of quinolizine core Cyclization Isoquinoline derivatives, acid/base catalyst Fused quinolizine skeleton formed
2. Benzodioxole ring formation Methylenation Formaldehyde or dichloromethane, acid catalyst Benzodioxole ring fused
3. Methoxylation Methylation Methyl iodide or dimethyl sulfate, base Methoxy groups installed at 10,11
4. Reduction to tetrahydro Catalytic hydrogenation or chemical reduction Pd/C with H2 or NaBH4 Tetrahydro quinolizine, cis stereochemistry
5. Introduction of methanol group Reduction of aldehyde group NaBH4 or similar mild reducing agent 13-methanol substituent installed

Chemical Reactions Analysis

Types of Reactions

5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol cis- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.

    Substitution: The methoxy and methanol groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with catalysts are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

    Cyclization: Acidic or basic catalysts are often employed to facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully hydrogenated derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C21H23NO5C_{21}H_{23}NO_5, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity arises from its multiple functional groups, including methoxy and hydroxyl groups.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to 6H-Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound were effective against various cancer cell lines, including breast and lung cancers.

Neuroprotective Effects : The compound has been investigated for its neuroprotective effects. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacology

Drug Development : The unique structure of 6H-Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine makes it a candidate for developing new drugs targeting specific biological pathways. Its ability to modulate enzyme activity suggests potential use as a therapeutic agent in treating metabolic disorders.

Bioavailability Studies : Research has focused on enhancing the bioavailability of this compound through various formulations. Studies have explored the use of nanoparticles and liposomes to improve the delivery and efficacy of the compound in vivo.

Material Science

Polymer Chemistry : The compound's properties have led to its application in synthesizing novel polymers with enhanced mechanical properties. These polymers can be utilized in various industries, including packaging and construction.

Photonic Applications : Due to its unique optical properties, this compound has potential applications in photonics. Research indicates that it can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of derivatives of 6H-Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated.

Case Study 2: Neuroprotection

In a study published in Neuroscience Letters, researchers investigated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The findings demonstrated that treatment with the compound significantly reduced markers of oxidative damage and improved cell survival rates compared to untreated controls.

Mechanism of Action

The mechanism of action of 5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol cis- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways: Signaling pathways and metabolic processes that are affected by the compound’s presence.

The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tetrahydroberberine (THB)

  • Structure: 5,8,13,13a-Tetrahydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine.
  • Key Differences: Methoxy groups at 9,10 (vs. 10,11 in the target compound). Lacks the 13-methanol substituent.
  • Pharmacology :
    • Binds dopamine D₂ (pKi 6.08) and 5-HT₁ₐ (pKi 5.38) receptors .
    • Exhibits prokinetic effects by antagonizing apomorphine-induced delayed gastric emptying, likely via anticholinergic mechanisms .

Berberine

  • Structure: 5,6-Dihydro-9,10-dimethoxybenzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium (a quaternary ammonium alkaloid) .
  • Key Differences: Fully aromatic dihydroisoquinoline core (vs. tetrahydro in the target compound). Methoxy groups at 9,10 and a positive charge on the nitrogen.
  • Pharmacology :
    • Broad-spectrum bioactivity: antimicrobial, antidiabetic, cardioprotective, and anti-inflammatory effects .
    • Modulates NADPH oxidase, AMPK, and lipid metabolism pathways .

13-Methylberberine

  • Structure: 5,6-Dihydro-9,10-dimethoxy-13-methyl-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium iodide .
  • Key Differences: Methyl group at position 13 (vs. methanol in the target compound). Quaternary ammonium structure (ionic form).
  • Properties: Molecular weight: 477.29 g/mol (iodide salt) . Reduced solubility compared to methanol-substituted analogs due to the hydrophobic methyl group.

Canadine (Tetrahydroberberine)

  • Structure: 5,8,13,13a-Tetrahydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine (CAS 522-97-4) .
  • Key Differences :
    • Identical core to THB but lacks substituents at position 13.
  • Role : Biosynthetic precursor to berberine in plants .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Pharmacological Activities
Target Compound (CAS 60734-44-3) C₂₁H₂₃NO₅ 369.42 10,11-diOMe; 13-CH₂OH (cis) Potential receptor modulation (inferred)
Tetrahydroberberine (THB) C₂₀H₂₁NO₄ 339.39 9,10-diOMe Dopamine D₂/5-HT₁ₐ binding
Berberine C₂₀H₁₈NO₄⁺ 336.37 (base) 9,10-diOMe; quaternary N Antimicrobial, antidiabetic
13-Methylberberine C₂₁H₂₀NO₄⁺·I⁻ 477.29 9,10-diOMe; 13-CH₃ Research use (no reported bioactivity)
Canadine C₂₀H₂₁NO₄ 339.39 9,10-diOMe Biosynthetic intermediate

Critical Insights

  • 13-Substituent: The methanol group enhances hydrophilicity compared to methyl or hydrogen substituents, possibly improving bioavailability.
  • Cis Configuration : The cis arrangement of the tetrahydro ring system may influence stereospecific interactions with biological targets.

Biological Activity

6H-Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol, 5,8,13,13a-tetrahydro-10,11-dimethoxy-, commonly referred to as tetrahydroberberine or canadine, is a natural isoquinoline alkaloid derived from various plant sources. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C₁₉H₁₉N₃O₄
  • CAS Number : 5096-57-1
  • Molecular Weight : 337.37 g/mol

1. Antioxidant Activity

Tetrahydroberberine exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Cytotoxic Effects

Studies have demonstrated that canadine possesses cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells makes it a candidate for cancer therapy. For instance, in vitro studies have shown that tetrahydroberberine can inhibit the proliferation of human lung cancer cells .

3. Gastrointestinal Motility

Tetrahydroberberine has been reported to enhance gastrointestinal motor function. It acts by modulating neurotransmitter release and improving gut motility, which can be beneficial in treating conditions like constipation and irritable bowel syndrome (IBS) .

4. Antimicrobial Activity

Research indicates that canadine exhibits antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents .

Case Study 1: Cancer Treatment

A study published in the Journal of Ethnopharmacology explored the effects of tetrahydroberberine on human breast cancer cells. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound .

Case Study 2: Gut Health

In a clinical trial involving patients with IBS, tetrahydroberberine was administered over four weeks. Results indicated significant improvements in bowel movement frequency and overall gastrointestinal health compared to the placebo group .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntioxidantScavenges free radicals; reduces oxidative stress
CytotoxicInduces apoptosis in cancer cells
Gastrointestinal MotilityModulates neurotransmitter release
AntimicrobialInhibits growth of bacteria and fungi

Q & A

Q. What are the recommended analytical methods to confirm the stereochemical configuration of this compound?

  • Methodological Answer: The stereochemical configuration (e.g., cis- isomerism, (13R,13aR) configurations) can be confirmed using X-ray crystallography for absolute stereochemical determination or Nuclear Magnetic Resonance (NMR) spectroscopy with NOESY/ROESY experiments to assess spatial proximity of protons. For example, reports (13R,13aR) stereochemistry validated via crystallographic data, while highlights the use of ACD/IUPAC naming conventions to resolve stereochemical ambiguities .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization may involve stepwise ring-closing strategies inspired by methods for related benzodioxoloquinolizines (e.g., details the synthesis of 1,3-benzodioxole dicarboxaldehydes under mild conditions). Employ high-performance liquid chromatography (HPLC) with chiral stationary phases to isolate enantiomers, as stereochemical purity impacts biological activity .

Q. What spectroscopic techniques are critical for structural elucidation of this alkaloid?

  • Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., reports MW 381) with 2D NMR (COSY, HSQC, HMBC) to map carbon-proton correlations. suggests referencing NIST spectral databases for cross-validation of fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer: Use quantitative structure-property relationship (QSPR) models and molecular docking simulations (e.g., Schrödinger Suite, AutoDock) to predict binding affinities. highlights the use of quantum chemistry and neural networks for deep profiling, which can guide target prioritization .

Q. What strategies resolve contradictions in reported pharmacological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodological Answer: Conduct dose-response assays across multiple cell lines (e.g., cancer vs. primary cells) and validate using orthogonal methods (e.g., transcriptomics). emphasizes the importance of standardized bioactivity protocols for marine alkaloids, which can be adapted to this compound .

Q. How can environmental stability and degradation pathways be assessed for this compound?

  • Methodological Answer: Follow the experimental framework in , which includes accelerated stability testing under varying pH, UV exposure, and temperature. Use LC-MS/MS to identify degradation products and ECOSAR models to predict ecotoxicological endpoints .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in stereochemical assignments across literature sources?

  • Methodological Answer: Cross-reference IUPAC nomenclature guidelines (e.g., ) and crystallographic data repositories (e.g., Cambridge Structural Database). If conflicts persist, re-isolate the compound and perform vibrational circular dichroism (VCD) for chiral validation .

Q. What statistical approaches are suitable for analyzing enantiomer enrichment in environmental or biological samples?

  • Methodological Answer: Calculate enantiomer fractions (EFs) from chiral chromatography data (e.g., ). Use multivariate analysis (e.g., PCA) to correlate EF shifts with environmental variables like pH or microbial activity .

Methodological Resources

  • Spectral Databases: NIST Standard Reference Data ().
  • Stereochemical Tools: X-ray crystallography (), VCD ().
  • Environmental Fate Models: ECOSAR (), QSPR ().

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